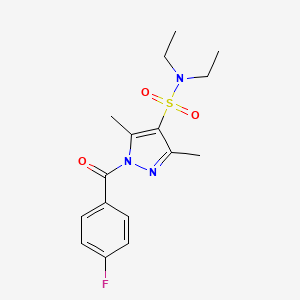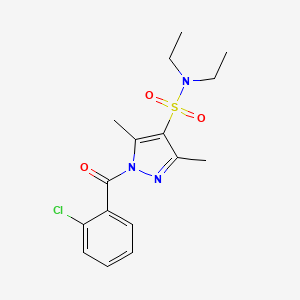![molecular formula C17H21N3O3 B6571847 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-69-7](/img/structure/B6571847.png)
3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method for naming chemical substances and is based on the specific set of rules set by the International Union of Pure and Applied Chemistry .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This can include multi-step synthesis processes, the types of reactions involved, the reagents and conditions required, and the yield of each step .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be determined using various spectroscopic methods and computational modeling .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and stability. It can also involve studying the compound’s behavior under different conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can give valuable insights into how the compound behaves under different conditions .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique spirocyclic structure can be leveraged to design molecules with specific biological activities, such as enzyme inhibition or receptor modulation. Researchers are exploring its use in creating novel therapeutics for various diseases, including cancer and neurological disorders .
Antimicrobial Agents
The structural features of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione make it a candidate for developing new antimicrobial agents. Studies have indicated that spirocyclic compounds can exhibit significant antibacterial and antifungal properties. This compound is being investigated for its ability to combat resistant strains of bacteria and fungi .
Catalysis in Organic Synthesis
In the field of organic chemistry, this compound is being studied for its potential as a catalyst in various chemical reactions. Its spirocyclic framework can provide unique steric and electronic environments that facilitate specific catalytic processes. This can lead to more efficient and selective synthesis of complex organic molecules .
Material Science
Researchers are exploring the use of this compound in material science, particularly in the development of new polymers and advanced materials. Its unique structure can impart desirable properties such as enhanced thermal stability, mechanical strength, and chemical resistance. These materials can have applications in various industries, including aerospace, automotive, and electronics .
作用機序
Target of Action
The primary targets of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .
Mode of Action
The specific mode of action for 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar modes of action. Spirotetramat is known for its unique two-way internal absorption and transport properties .
Biochemical Pathways
The specific biochemical pathways affected by 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may interact with biochemical pathways related to neuronal signaling and seizure regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar pharmacokinetic properties. Spirotetramat is known for its unique two-way internal absorption and transport properties , suggesting it may have good bioavailability.
Result of Action
The specific molecular and cellular effects of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may have a regulatory effect on the central nervous system.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound , is known for its long-lasting efficacy and can effectively control pests for as long as two months , suggesting that it may be stable under various environmental conditions.
Safety and Hazards
特性
IUPAC Name |
3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-20-15(22)17(18-16(20)23)8-10-19(11-9-17)14(21)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYKKMQXHWHXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571768.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B6571777.png)
![N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6571782.png)
![2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571784.png)


![4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6571805.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B6571811.png)
![4-(diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6571815.png)
![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571827.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571848.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)